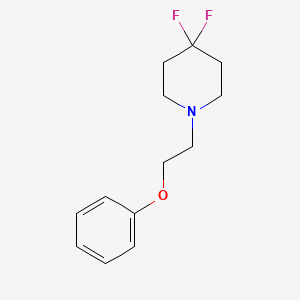

4,4-Difluoro-1-(2-phenoxyethyl)piperidine

Description

Evolution and Significance of Piperidine (B6355638) Scaffolds in Organic Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a privileged structural motif in the design of pharmaceuticals and functional organic molecules. nih.govresearchgate.net Its prevalence stems from its presence in a vast number of natural alkaloids and its synthetic accessibility, which allows for diverse functionalization. nih.gov

Historically, the piperidine scaffold has been a cornerstone in synthetic organic chemistry. Since the 19th century, chemists have developed a multitude of reactions to construct and modify this ring system. nih.gov Key synthetic strategies include the hydrogenation and reduction of pyridine (B92270) precursors, as well as various intramolecular and intermolecular cyclization reactions. nih.gov These transformations have enabled the creation of a wide range of piperidine derivatives, from simple substituted rings to complex condensed and spirocyclic systems. nih.gov Their versatility has made them indispensable building blocks in the synthesis of compounds for numerous therapeutic areas. nbinno.com

The introduction of fluorine into heterocyclic compounds is a powerful strategy in medicinal chemistry to fine-tune a molecule's properties. scribd.com Due to fluorine's high electronegativity and the strength of the carbon-fluorine (C-F) bond, its incorporation can significantly alter a compound's physicochemical and pharmacokinetic profiles. researchgate.netd-nb.info Fluorination often enhances metabolic stability by blocking sites susceptible to oxidative metabolism. d-nb.infonih.gov Furthermore, it can modulate properties such as lipophilicity, membrane permeability, and the acidity or basicity (pKa) of nearby functional groups, which in turn can improve bioavailability and target binding affinity. researchgate.netd-nb.inforsc.org It is estimated that heterocyclic moieties are present in approximately 85% of bioactive compounds, and the strategic inclusion of fluorine has led to a growing number of FDA-approved drugs. nih.gov

| Property | Effect of Fluorine Incorporation | Rationale |

| Metabolic Stability | Increased | The high energy of the C-F bond makes it resistant to cleavage by metabolic enzymes. d-nb.info |

| Lipophilicity | Increased | The low polarizability of the C-F bond can enhance a molecule's ability to cross lipid membranes. nih.gov |

| Basicity (pKa) | Decreased | The strong electron-withdrawing effect of fluorine lowers the pKa of nearby amine groups. d-nb.info |

| Binding Affinity | Modulated | Fluorine can participate in unique non-covalent interactions (e.g., hydrogen bonds, dipole interactions) with biological targets. rsc.org |

| Conformation | Restricted | The stereoelectronic effects of fluorine can stabilize specific molecular conformations. d-nb.info |

Rationale for the Design and Investigation of 4,4-Difluoro-1-(2-phenoxyethyl)piperidine

The specific structure of this compound is not arbitrary; it is a deliberate combination of functional components designed to achieve a unique chemical entity with distinct properties. The design strategically places a geminal difluorine moiety on the piperidine core and attaches a phenoxyethyl side chain to the nitrogen atom.

The placement of two fluorine atoms on the same carbon (a geminal arrangement) at the 4-position of the piperidine ring has profound conformational implications. This substitution pattern significantly influences the ring's geometry, often leading to more conformationally rigid structures. d-nb.info The conformational behavior of fluorinated piperidines is governed by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors. nih.gov For instance, strong charge-dipole interactions can stabilize an axial orientation of the fluorine atom, a phenomenon that can be manipulated to control the three-dimensional shape of a molecule. nih.govresearchgate.net This conformational control is critical in drug design, as it can pre-organize the molecule for optimal interaction with a biological target.

| Influencing Factor | Description | Impact on Conformation |

| Electrostatic Interactions | Charge-dipole forces between the C-F bond and other charged or polar groups. | Can stabilize unusual conformers, such as those with an axial fluorine preference. nih.gov |

| Hyperconjugation | Electron donation from adjacent anti-periplanar C-H bonds into the C-F antibonding orbital (σ*). | Contributes to the stabilization of specific rotamers and ring conformations. researchgate.net |

| Solvation Effects | Interaction of the molecule with the surrounding solvent. | The molecular dipole moment, influenced by fluorine's position, can be stabilized differently in polar solvents, affecting conformational equilibrium. d-nb.info |

Current Gaps and Future Avenues in the Academic Research of This Compound Class

While the constituent fragments of this compound—the fluorinated piperidine core and the phenoxyethyl side chain—have been explored in various contexts, the specific combination presented in this molecule remains largely uninvestigated in academic literature. This represents a significant knowledge gap and opens several avenues for future research.

A primary focus would be the development of efficient and scalable synthetic routes to access this compound and its analogues. Following synthesis, a thorough investigation of its conformational properties through NMR spectroscopy and computational modeling would provide valuable insights into how the N-phenoxyethyl side chain influences the conformational preferences of the geminal-difluorinated ring.

Furthermore, given the prevalence of its core structures in bioactive compounds, this compound should be evaluated for potential biological activity. Screening this molecule against various biological targets, particularly those in the central nervous system where piperidine scaffolds are common, could uncover novel therapeutic potential. Such studies would pave the way for establishing structure-activity relationships (SAR) and optimizing the molecular architecture for enhanced potency and selectivity.

Defining the Scope and Objectives of Focused Research on this compound

Focused research on this compound is predicated on a clear set of objectives aimed at elucidating its chemical nature and potential utility. The primary scope of this research is to synthesize and characterize this novel compound, thereby establishing a foundation for any subsequent investigation into its biological activities. The core objectives are outlined as follows:

To Establish a Viable Synthetic Pathway: A crucial first step is the development of a reliable and efficient method for the synthesis of this compound. This would likely involve the N-alkylation of 4,4-difluoropiperidine (B1302736) with a suitable 2-phenoxyethyl electrophile. The optimization of reaction conditions, including solvent, temperature, and catalyst, would be a key aspect of this objective.

To Characterize the Physicochemical Properties: Once synthesized, a comprehensive analysis of the compound's physical and chemical properties is necessary. This includes determining its molecular weight, melting point, boiling point, and solubility in various solvents. Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), would be essential for confirming its molecular structure.

To Investigate its Chemical Reactivity: Understanding the chemical reactivity of the this compound is fundamental. This includes its stability under various conditions and its potential to undergo further chemical transformations. The presence of the difluoro group on the piperidine ring is expected to influence the basicity of the nitrogen atom, a parameter that is critical for its interaction with biological targets.

To Evaluate its Potential as a Scaffold in Medicinal Chemistry: The phenoxyethyl piperidine structural motif is found in a number of biologically active compounds. nih.govsigmaaldrich.com Research into derivatives of this class has pointed towards applications in neurodegenerative diseases, such as Alzheimer's, by targeting cholinesterases. nih.govsigmaaldrich.com The introduction of the gem-difluoro group at the 4-position of the piperidine ring can have profound effects on the molecule's conformation and metabolic stability. Therefore, a key objective is to understand how this specific structural modification might influence its potential as a scaffold for the development of new therapeutic agents.

The research into this compound is thus a targeted effort to expand the chemical space available to medicinal chemists. By focusing on this specific, seemingly undocumented molecule, the research aims to generate foundational knowledge that could pave the way for future drug discovery programs.

Data on Key Precursors

Given the novel nature of this compound, detailed experimental data for the final compound is not available in public literature. However, the properties of its key precursor, 4,4-difluoropiperidine, are well-documented and provided below.

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4,4-difluoropiperidine | |

| CAS Number | 21987-29-1 | |

| Molecular Formula | C5H9F2N | |

| Molecular Weight | 121.13 g/mol | |

| Form (Hydrochloride Salt) | Solid | |

| Melting Point (Hydrochloride Salt) | 173-177 °C |

Structure

3D Structure

Properties

IUPAC Name |

4,4-difluoro-1-(2-phenoxyethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F2NO/c14-13(15)6-8-16(9-7-13)10-11-17-12-4-2-1-3-5-12/h1-5H,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLHPMVXKHKPLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)CCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Elucidation of 4,4 Difluoro 1 2 Phenoxyethyl Piperidine

Precursor Synthesis and Functionalization Strategies for the Piperidine (B6355638) Core

The construction of the 4,4-difluoropiperidine (B1302736) ring is a crucial first stage in the synthesis of the target molecule. This section details common strategies for creating this difluorinated heterocyclic building block.

Synthesis of Difluorinated Piperidine Building Blocks

The synthesis of 4,4-difluoropiperidine typically begins with a suitable piperidone precursor, which is then subjected to a fluorination reaction. A common starting material is N-protected 4-piperidone, such as N-Boc-4-piperidone or N-benzyl-4-piperidone. The choice of protecting group is critical, as it must be stable to the fluorination conditions and readily removable at a later stage.

Deoxyfluorination is a primary method for introducing the gem-difluoro group. Various reagents can be employed for this transformation, each with its own advantages and disadvantages in terms of yield, safety, and substrate scope. Diethylaminosulfur trifluoride (DAST) is a frequently used reagent for this purpose. patsnap.com Another approach involves the use of trifluoro-sulfenyl morpholine (B109124) as the fluorinating agent, which has been shown to provide high yields in the fluorination of N-Boc piperidone. google.com

An alternative strategy for accessing fluorinated piperidines is through the hydrogenation of readily available fluoropyridine precursors. acs.orgnih.gov This method can be highly efficient and utilizes commercially available starting materials. Palladium-catalyzed hydrogenation has been demonstrated to be effective for the cis-selective hydrogenation of fluoropyridines to the corresponding piperidines. acs.orgnih.gov

| Starting Material | Fluorinating/Hydrogenation Reagent | Product | Key Features |

| N-Boc-piperidone | Trifluoro-sulfenyl morpholine | N-Boc-4,4-difluoropiperidine | High reaction yield; byproduct easily removed. google.com |

| Benzylpiperidin-4-one | Deoxyfluorination reagent (e.g., DAST) | 1-Benzyl-4,4-difluoropiperidine | Utilizes a low-cost starting material. patsnap.com |

| Fluoropyridines | Palladium catalyst (heterogeneous) | Fluorinated piperidines | Robust and simple method using abundant precursors. acs.org |

Following the introduction of the fluorine atoms, the protecting group on the piperidine nitrogen is typically removed to allow for subsequent functionalization. For instance, a Boc group can be cleaved under acidic conditions, while a benzyl (B1604629) group can be removed via hydrogenolysis. patsnap.comgoogle.com The resulting 4,4-difluoropiperidine hydrochloride is a key intermediate for the next synthetic steps. google.comscbt.com

Stereoselective Introduction of Fluorine Atoms into Heterocyclic Systems

While the synthesis of 4,4-difluoropiperidine does not involve the creation of new stereocenters at the C4 position, the principles of stereoselective fluorination are of significant interest in the broader context of synthesizing fluorinated heterocycles. beilstein-journals.orgnih.gov The spatial arrangement of fluorine atoms can profoundly impact a molecule's conformation and biological activity. beilstein-journals.orgresearchgate.net

Methods for the stereoselective synthesis of fluorinated N-heterocycles often rely on two main approaches: the use of chiral fluorinating reagents on a prochiral substrate or the application of a "fluorinated building block" strategy. nih.gov The latter involves starting with a simple, commercially available organofluorine molecule and elaborating it into the desired complex target. nih.gov

For piperidine systems, diastereoselective synthesis of monofluorinated derivatives can be achieved through nucleophilic substitution, although this often requires pre-functionalized substrates with defined stereochemistry. nih.gov More advanced methods, such as rhodium-catalyzed dearomatization–hydrogenation of fluoropyridine precursors, have been developed to afford all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. nih.gov

Formation of the 2-Phenoxyethyl Moiety and its Coupling to the Piperidine Ring

With the 4,4-difluoropiperidine core in hand, the next phase of the synthesis involves the attachment of the 2-phenoxyethyl side chain to the piperidine nitrogen.

N-Alkylation and Reductive Amination Protocols for Piperidine Nitrogen

The most direct method for coupling the 2-phenoxyethyl group to the 4,4-difluoropiperidine ring is through N-alkylation. This typically involves the reaction of 4,4-difluoropiperidine with a 2-phenoxyethyl halide, such as 1-(2-bromoethoxy)benzene or 1-(2-chloroethoxy)benzene, in the presence of a base. researchgate.net The base, often a carbonate like potassium carbonate, serves to neutralize the hydrogen halide formed during the reaction. researchgate.net The choice of solvent is also important, with polar aprotic solvents like DMF or acetonitrile (B52724) being common. researchgate.net

General N-Alkylation Reaction Conditions

| Component | Example | Purpose |

|---|---|---|

| Amine | 4,4-Difluoropiperidine | Nucleophile |

| Alkylating Agent | 1-(2-Bromoethoxy)benzene | Electrophile |

| Base | Potassium Carbonate (K2CO3) | Acid scavenger |

Reductive amination provides an alternative and powerful method for forming the C-N bond. researchgate.netpearson.comresearchgate.net This two-step, one-pot process involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. pearson.com For the synthesis of 4,4-Difluoro-1-(2-phenoxyethyl)piperidine, this would involve the reaction of 4,4-difluoropiperidine with 2-phenoxyacetaldehyde in the presence of a reducing agent. nih.gov Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH3CN). pearson.comresearchgate.net

Alternative Ether Linkage Formation Methodologies

While the direct N-alkylation with a pre-formed 2-phenoxyethyl halide is the most common approach, alternative strategies for forming the ether linkage are conceivable, although less frequently employed for this specific target molecule. These could involve, for example, a Mitsunobu reaction between a suitably protected 4,4-difluoro-1-(2-hydroxyethyl)piperidine and phenol (B47542). However, this would require a multi-step synthesis of the N-hydroxyethylpiperidine precursor. Given the commercial availability and straightforward synthesis of 2-phenoxyethyl halides, direct N-alkylation remains the more practical and efficient method.

Novel and Sustainable Synthetic Approaches

In line with the growing emphasis on sustainable chemical manufacturing, novel approaches are being developed for the synthesis of compounds like this compound that adhere to the principles of green chemistry and utilize advanced technologies like continuous flow chemistry.

Application of Green Chemistry Principles

The synthesis of this compound can be made more sustainable by incorporating several green chemistry principles. sigmaaldrich.comacs.org

Atom Economy: The principle of maximizing the incorporation of all materials used in the process into the final product is a key consideration. acs.org The borrowing hydrogen methodology exhibits a higher atom economy compared to the traditional N-alkylation with alkyl halides, which generates stoichiometric amounts of salt byproducts. acs.org

Use of Safer Solvents: The choice of solvent has a significant impact on the environmental footprint of a synthesis. Replacing hazardous solvents like DMF with greener alternatives such as water or recyclable solvents is a primary goal. Aqueous N-alkylation under microwave irradiation is a promising green alternative that avoids the use of organic solvents. rsc.org

Catalysis: As discussed previously, the use of catalytic reagents is inherently greener than using stoichiometric reagents. acs.org Both organocatalysts and transition metal catalysts can be used in small amounts and can be recycled, minimizing waste. acsgcipr.orgacs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. sigmaaldrich.com Microwave-assisted synthesis can often reduce reaction times and energy input compared to conventional heating. rsc.org

Continuous Flow Chemistry Techniques in Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceuticals, including improved safety, efficiency, and scalability. researchgate.netvapourtec.com The N-alkylation of secondary amines is a reaction that is well-suited for adaptation to a continuous flow process. researchgate.netvapourtec.com

In a typical continuous flow setup for the synthesis of this compound, solutions of 4,4-difluoropiperidine and the alkylating agent (e.g., 2-phenoxyethyl bromide) would be continuously pumped and mixed in a heated reactor coil. The reaction parameters, such as temperature, pressure, and residence time, can be precisely controlled to optimize the yield and minimize the formation of byproducts. researchgate.net

The use of packed-bed reactors containing a solid-supported catalyst or base can further enhance the efficiency and sustainability of the process by simplifying purification and allowing for catalyst recycling. researchgate.net In-line workup and purification steps can also be integrated into the flow system, leading to a streamlined and automated manufacturing process. vapourtec.com While specific literature on the continuous flow synthesis of this exact compound is not available, the principles and techniques are readily applicable from studies on similar N-alkylation reactions. researchgate.netvapourtec.com

| Green Chemistry Principle | Application in Synthesis |

| Atom Economy | "Borrowing Hydrogen" catalysis |

| Safer Solvents | Aqueous N-alkylation, use of recyclable solvents |

| Catalysis | Phase-transfer catalysis, metal catalysis |

| Energy Efficiency | Microwave-assisted synthesis, ambient temperature reactions |

This interactive table highlights the application of green chemistry principles.

Chemical Reactivity, Transformation Pathways, and Derivative Synthesis of 4,4 Difluoro 1 2 Phenoxyethyl Piperidine

Reactions at the Piperidine (B6355638) Nitrogen Atom

The tertiary amine of the piperidine ring is a primary site for chemical modification, readily undergoing reactions that lead to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Quaternization and N-Substitution Reactions

The lone pair of electrons on the piperidine nitrogen atom makes it nucleophilic, enabling it to react with various electrophiles. Quaternization, the reaction of the tertiary amine with an alkyl halide, results in the formation of a quaternary ammonium (B1175870) salt. For instance, analogous N-(2-phenoxyethyl)piperidine compounds can be readily quaternized. The reaction of 1-[2-(4-alkyloxyphenoxy)ethyl]piperidine derivatives with methyl iodide leads to the formation of the corresponding 1-methylpiperidinium iodides. This suggests that 4,4-Difluoro-1-(2-phenoxyethyl)piperidine would likely undergo a similar reaction with alkyl halides to form quaternary ammonium salts.

N-substitution reactions with other electrophiles are also feasible. For example, the N-alkylation of piperidines with substituted benzyl (B1604629) chlorides in the presence of a base like potassium carbonate is a common synthetic route. These reactions can be carried out in solvents like ethanol (B145695) or dichloromethane.

| Reagent | Product Type | Reaction Conditions |

| Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | - |

| Benzyl Chloride | N-Benzylated Piperidinium (B107235) Salt | K₂CO₃, EtOH or DIEA, DCM |

This table is based on general reactions of piperidine derivatives and analogous compounds.

Reactivity in Ring-Opening and Ring-Expansion Processes

The piperidine ring in this compound is generally stable under most conditions. Ring-opening reactions of simple piperidines are not common unless activated by specific functional groups that are not present in this molecule. Similarly, ring-expansion reactions of the piperidine ring would require specific reagents and conditions to induce skeletal rearrangement, and there is limited specific information available for 4,4-difluoropiperidine (B1302736) derivatives in this context.

Transformations Involving the Geminal Difluorine Functionality

The presence of two fluorine atoms on the same carbon atom significantly influences the chemical properties of the piperidine ring.

Fluorine as a Directing Group in Electrophilic or Nucleophilic Attack

The highly electronegative fluorine atoms have a strong electron-withdrawing inductive effect. This effect deactivates the piperidine ring towards electrophilic attack. In the context of nucleophilic attack, while gem-difluoro groups in other systems can activate adjacent carbons, the saturated nature of the piperidine ring makes it generally unreactive towards nucleophiles.

Modification of Fluorine-Bearing Carbons (e.g., C-F bond activation)

Reactivity of the Phenoxyethyl Side Chain

The phenoxyethyl side chain provides additional sites for chemical modification, including the aromatic ring, the ether linkage, and the ethyl bridge.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can occur on the phenyl ring. masterorganicchemistry.comwikipedia.org The phenoxy group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the ether linkage. masterorganicchemistry.comwikipedia.org

Nucleophilic aromatic substitution on the phenyl ring is also possible, particularly if the ring is activated by electron-withdrawing groups. wikipedia.org

The ether bond in the phenoxyethyl side chain can be cleaved under harsh conditions, typically with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com This reaction would lead to the formation of a phenol (B47542) and a 1-(2-haloethyl)-4,4-difluoropiperidine derivative.

| Reaction Type | Reagents | Potential Products |

| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ (Nitration) | Ortho- and para-nitrated derivatives |

| Br₂/FeBr₃ (Bromination) | Ortho- and para-brominated derivatives | |

| Ether Cleavage | HBr or HI | Phenol and 1-(2-haloethyl)-4,4-difluoropiperidine |

This table outlines plausible reactions based on the general reactivity of phenoxyethane derivatives.

Oxidation of the ethyl bridge is another potential transformation, although it would likely require strong oxidizing agents and could lead to a mixture of products.

Design and Synthesis of Functionalized Derivatives for Material or Catalytic Applications

The unique combination of a rigid, fluorinated heterocyclic core and a flexible aromatic side chain makes this compound an attractive scaffold for the development of functional materials and catalysts.

The synthesis of spiroheterocyclic and fused ring systems from this compound derivatives can lead to conformationally constrained molecules with potential applications in medicinal chemistry and materials science. One conceptual approach involves intramolecular cyclization reactions. For example, if the phenyl ring is functionalized with a reactive group at the ortho position (e.g., a carboxylic acid or a hydroxylamine), this group could potentially undergo a condensation reaction with the piperidine nitrogen or a functional group on the ethyl linker, leading to the formation of a new fused ring system.

The construction of spirocycles could be envisioned by introducing reactive centers on the ethyl linker that can participate in intramolecular ring-closing reactions with substituents at the 3- or 5-positions of the piperidine ring.

Derivatives of this compound can be designed to act as monomers or initiators in polymerization reactions. For instance, functionalizing the phenyl ring with a polymerizable group, such as a vinyl or styrenyl moiety, would allow the molecule to be incorporated into a polymer backbone via radical, cationic, or anionic polymerization methods.

Alternatively, the piperidine nitrogen could be transformed into a species capable of initiating ring-opening polymerization of cyclic monomers like lactones or epoxides. The resulting polymers would feature the this compound moiety at one end of the polymer chain, which could impart specific properties, such as altered solubility or thermal stability, to the final material.

The table below outlines hypothetical polymerization strategies involving derivatives of the title compound.

| Polymerization Strategy | Required Derivative Modification | Polymer Type | Potential Application |

| Monomer Incorporation | Addition of a vinyl or acrylate (B77674) group to the phenyl ring. | Addition Polymer (e.g., Polystyrene, Polyacrylate) | Functional polymers with tailored refractive index or dielectric properties. |

| Polymerization Initiation | Conversion of the piperidine nitrogen to a nucleophilic or cationic initiator. | Ring-Opening Polymer (e.g., Polyester, Polyether) | End-functionalized polymers for surface modification or block copolymer synthesis. |

This table illustrates conceptual pathways for utilizing derivatives of this compound in polymer synthesis.

Advanced Spectroscopic and Structural Elucidation of 4,4 Difluoro 1 2 Phenoxyethyl Piperidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For 4,4-Difluoro-1-(2-phenoxyethyl)piperidine, various NMR techniques offer insights into its dynamic conformation and the electronic environment of its constituent atoms. The piperidine (B6355638) ring is expected to adopt a chair conformation, which can be confirmed and studied in detail using these methods.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and for elucidating the molecule's three-dimensional structure in solution.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, identifying which protons are adjacent to one another. For instance, it would show correlations between the protons on the ethyl bridge and the adjacent protons on the piperidine ring, as well as couplings between the protons within the phenoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly bonded to carbon atoms. It would be used to definitively assign the ¹³C signals of the piperidine ring, the ethyl linker, and the phenoxy group based on their attached proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments detect longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for confirming the connectivity of the entire molecule, for example, by showing a correlation between the protons of the ethyl group and the carbons of both the piperidine and phenoxy rings.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on data from analogous structures like 4,4-difluoropiperidine (B1302736) and 1-(2-phenoxyethyl)piperazine. nih.govchemicalbook.com

| Atom Position | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Piperidine C2/C6-H | ~2.7-2.9 | ~50-52 |

| Piperidine C3/C5-H | ~1.9-2.1 | ~30-33 |

| Piperidine C4 | - | ~120-123 (t, JCF ≈ 240 Hz) |

| N-CH₂ | ~2.8-3.0 | ~58-60 |

| O-CH₂ | ~4.1-4.3 | ~65-67 |

| Phenoxy C-H (ortho) | ~6.9-7.0 | ~114-116 |

| Phenoxy C-H (meta) | ~7.2-7.4 | ~129-131 |

| Phenoxy C-H (para) | ~6.8-6.9 | ~120-122 |

| Phenoxy C-O | - | ~158-160 |

Note: This table represents predicted values. Actual experimental values may vary. The carbon signal for C4 is expected to be a triplet due to coupling with the two fluorine atoms.

Fluorine-19 (¹⁹F) is a highly sensitive nucleus (100% natural abundance, spin I=½) with a wide chemical shift range, making ¹⁹F NMR an excellent probe of the local electronic environment. wikipedia.orghuji.ac.il The chemical shift of the fluorine atoms in this compound is highly sensitive to the conformation of the piperidine ring and the influence of the substituent. biophysics.org

The ¹⁹F NMR spectrum would likely show a single resonance, as the two fluorine atoms are chemically equivalent. However, this signal would be a complex multiplet due to coupling with the adjacent protons on the piperidine ring (at C3 and C5). Proton-decoupled ¹⁹F NMR would simplify this to a singlet. The precise chemical shift provides information about the electron density around the fluorine atoms. For instance, conformational changes that alter the spatial relationship between the fluorine atoms and the lone pair of the nitrogen atom could be reflected in the ¹⁹F chemical shift. nih.gov

| Parameter | Hypothetical Value | Information Provided |

| ¹⁹F Chemical Shift (δ) | -90 to -115 ppm (relative to CFCl₃) | Electronic environment at the C4 position of the piperidine ring. mdpi.com |

| ²JHF (geminal coupling) | Not applicable | - |

| ³JHF (vicinal coupling) | ~5-15 Hz | Torsional angle between F and H on C3/C5, provides conformational data. |

Note: This table represents predicted values based on similar fluorinated piperidine structures. Actual experimental values may vary.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov This technique would provide exact bond lengths, bond angles, and dihedral angles, confirming the molecule's connectivity and revealing its solid-state conformation and packing.

An X-ray crystal structure of this compound would be expected to show the piperidine ring in a classic chair conformation, as this minimizes steric and torsional strain. nih.gov The bulky 1-(2-phenoxyethyl) substituent would likely occupy an equatorial position to minimize steric hindrance. The analysis would provide precise measurements for all geometric parameters.

Below is a table of expected bond lengths and angles based on standard values for similar molecular fragments found in crystallographic databases.

| Bond/Angle | Expected Bond Length (Å) | Expected Bond Angle (°) / Dihedral Angle (°) |

| C-F | 1.34 - 1.38 | - |

| C-N (piperidine) | 1.46 - 1.48 | - |

| C-C (piperidine) | 1.52 - 1.54 | - |

| N-C (ethyl) | 1.47 - 1.49 | - |

| C-O (ether) | 1.36 - 1.43 | - |

| F-C-F Angle | - | 104 - 107 |

| C-N-C Angle (piperidine) | - | 110 - 113 |

| C-O-C Angle (ether) | - | 117 - 120 |

| Piperidine Ring Dihedral Angles | - | ~55 - 60 (absolute values) |

Note: These values are typical for related organic compounds and serve as estimations.

The way molecules pack in a crystal is determined by a network of non-covalent intermolecular interactions. researchgate.net For this compound, the crystal packing would likely be governed by a combination of weak hydrogen bonds and van der Waals forces. nih.gov

C-H···F Interactions: The fluorine atoms are electronegative and can act as weak hydrogen bond acceptors, forming C-H···F interactions with protons from neighboring molecules. nih.gov

C-H···O Interactions: The ether oxygen atom in the phenoxyethyl group is also a potential hydrogen bond acceptor, likely forming C-H···O interactions with protons from the piperidine or phenyl rings of adjacent molecules. researchgate.net

π-π Stacking: The aromatic phenoxy groups could potentially engage in offset π-π stacking interactions, further stabilizing the crystal lattice.

Analysis of the crystal packing would reveal how these interactions guide the formation of the three-dimensional supramolecular architecture. rsc.org

Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and the elucidation of its structure through fragmentation analysis. nih.gov

The fragmentation of this compound upon ionization (e.g., by electron impact or electrospray) would be expected to follow predictable pathways based on the stability of the resulting ions and neutral losses. wvu.edu Key fragmentation pathways would likely include:

α-Cleavage: Cleavage of the C-C bond adjacent to the piperidine nitrogen is a common pathway for N-alkyl piperidines. This could lead to the formation of a stable iminium ion. The primary fragmentation would likely be the cleavage of the bond between the piperidine ring and the phenoxyethyl group, resulting in a fragment ion corresponding to the 4,4-difluoropiperidin-1-yl)methyl cation.

Cleavage of the Ether Bond: The phenoxyethyl side chain can fragment at the ether linkage, leading to the formation of a phenoxy radical and a piperidine-ethyl cation, or a phenol (B47542) molecule and a vinyl-piperidine cation after rearrangement.

Fragmentation of the Piperidine Ring: The difluoropiperidine ring itself can undergo cleavage, often initiated by the loss of a fluorine radical or an HF molecule, followed by ring-opening. researchgate.net

A table of plausible major fragments and their corresponding m/z values is provided below.

| Proposed Fragment Ion | Proposed Structure | Hypothetical m/z |

| [M+H]⁺ | C₁₃H₁₈F₂NO⁺ | 242.1351 |

| [C₇H₁₂F₂N]⁺ | 1-(4,4-difluoropiperidin-1-yl)methyl cation | 148.0932 |

| [C₅H₈F₂N]⁺ | 4,4-difluoropiperidine iminium ion | 120.0619 |

| [C₆H₅O]⁺ | Phenoxy cation | 93.0335 |

Note: m/z values are for the monoisotopic mass and will vary depending on the ionization method.

Isotopic analysis of the molecular ion peak in high-resolution mass spectrometry would further confirm the elemental composition. The relative abundances of the M+1 and M+2 peaks, arising from the natural abundance of ¹³C, ¹⁵N, and ¹⁸O, would have to match the theoretical isotopic distribution calculated for the molecular formula C₁₃H₁₇F₂NO. nih.gov

High-Resolution Mass Spectrometry for Precise Mass Determination

High-resolution mass spectrometry is an indispensable tool for unequivocally determining the elemental formula of a molecule by measuring its mass with very high precision. For this compound, HRMS analysis provides the experimental mass of the protonated molecule, [M+H]⁺, which can then be compared to the theoretical mass calculated from its chemical formula (C₁₃H₁₇F₂NO).

The analysis is typically performed using techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers, which can achieve mass accuracies in the low parts-per-million (ppm) range. The expected monoisotopic mass of the protonated molecule is calculated to be 242.1351 Da. An experimental measurement that aligns closely with this theoretical value, within a narrow mass error window, provides strong evidence for the correct elemental composition.

Table 1: Theoretical and Expected Experimental HRMS Data for [M+H]⁺ of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈F₂NO⁺ |

| Theoretical Monoisotopic Mass | 242.1351 Da |

| Expected Experimental Mass | 242.1351 ± 0.0005 Da |

| Expected Mass Accuracy | < 5 ppm |

This precise mass determination is the first critical step in the structural elucidation process, confirming that the synthesized compound has the correct elemental formula before proceeding to more detailed structural analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is employed to confirm the structural arrangement of atoms within the molecule. In an MS/MS experiment, the protonated molecule ([M+H]⁺ at m/z 242.14) is isolated and then subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions. The resulting fragmentation pattern serves as a molecular fingerprint, providing definitive evidence for the connectivity of the piperidine ring, the phenoxy group, and the ethyl linker.

Based on the known fragmentation behavior of similar N-substituted piperidines and phenoxyethyl compounds, a predictable fragmentation pathway for this compound can be proposed. Key fragmentation pathways would likely involve:

Cleavage of the C-O bond of the ether linkage, leading to the formation of a phenoxy radical and a charged piperidine-ethyl fragment.

Cleavage of the N-C bond between the piperidine nitrogen and the ethyl group, resulting in the formation of a protonated 4,4-difluoropiperidine ion.

Fragmentation within the piperidine ring , often initiated by a ring-opening event.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

| Predicted m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 122.0874 | [C₅H₁₀F₂N]⁺ | Cleavage of the N-CH₂ bond, formation of the protonated 4,4-difluoropiperidine moiety. |

| 94.0495 | [C₆H₆O]⁺ | Cleavage of the O-CH₂ bond, formation of the protonated phenol ion. |

| 148.1085 | [C₈H₁₂F₂N]⁺ | Cleavage of the C-O bond of the phenoxy group. |

The identification of these specific fragment ions in the experimental MS/MS spectrum provides conclusive evidence for the proposed structure of this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying the functional groups present and providing insights into the molecular structure and bonding. nih.gov While IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that change the polarizability of the molecule. researchgate.net

For this compound, the IR and Raman spectra would exhibit characteristic bands corresponding to its distinct structural components: the aromatic ring, the ether linkage, the aliphatic piperidine ring, and the C-F bonds.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected in IR/Raman |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 | Strong in Raman, Medium in IR |

| Aliphatic C-H | Stretching | 3000-2850 | Strong in IR and Raman |

| C=C (Aromatic) | Stretching | 1600-1450 | Strong in IR and Raman |

| C-O-C (Ether) | Asymmetric Stretching | 1260-1200 | Strong in IR |

| C-F | Stretching | 1150-1000 | Strong in IR |

| C-N (Tertiary Amine) | Stretching | 1250-1020 | Medium-Weak in IR |

The presence of strong absorption bands in the 1150-1000 cm⁻¹ region of the IR spectrum would be particularly diagnostic for the C-F stretching vibrations of the difluorinated piperidine ring. The aromatic C-H and C=C stretching vibrations would confirm the presence of the phenoxy group. The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups and thus corroborating the structural elucidation derived from mass spectrometry.

Theoretical and Computational Investigations of 4,4 Difluoro 1 2 Phenoxyethyl Piperidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods are crucial for understanding the intrinsic properties of 4,4-Difluoro-1-(2-phenoxyethyl)piperidine.

Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules. researchgate.netmdpi.com For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to find the most stable three-dimensional arrangement of atoms—the optimized geometry. nanobioletters.com This process minimizes the total energy of the molecule, providing key information on bond lengths, bond angles, and dihedral angles.

The piperidine (B6355638) ring typically adopts a chair conformation. The presence of the gem-difluoro group at the C4 position significantly influences this geometry. DFT calculations can quantify the energetic differences between various conformers, such as the chair, boat, and twist-boat forms, revealing the energy landscape. For substituted piperidines, the chair conformation is generally the most stable. The orientation of the 1-(2-phenoxyethyl) substituent, whether axial or equatorial, is also a critical factor determined by these calculations. Computational studies on related fluorinated piperidines have shown that DFT methods can reliably predict the experimentally observed conformers. researchgate.net

Table 1: Calculated Geometric Parameters for the Optimized Chair Conformation of 4,4-Difluoropiperidine (B1302736) Moiety (Note: Data is representative and based on typical values for similar structures calculated using DFT methods.)

| Parameter | Value |

| C-F Bond Length | ~1.35 Å |

| C-N Bond Length | ~1.47 Å |

| C-C-C Bond Angle | ~111.5° |

| F-C-F Bond Angle | ~106.0° |

| Piperidine Ring Dihedral Angle (C2-C3-C5-C6) | ~55.9° |

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nanobioletters.comscispace.com

For this compound, FMO analysis helps identify the most likely sites for electrophilic and nucleophilic attack.

HOMO: This orbital is typically localized on the regions of the molecule that are most likely to donate electrons in a reaction, acting as a nucleophile. In this molecule, the HOMO is expected to have significant contributions from the nitrogen atom's lone pair and the electron-rich phenoxy group.

LUMO: This orbital indicates the regions most susceptible to receiving electrons, acting as an electrophile. The LUMO is often distributed across the piperidine ring and the phenoxyethyl side chain.

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. DFT calculations can precisely determine the energies and spatial distributions of these orbitals. scispace.com

Table 2: Representative Frontier Molecular Orbital Energies (Note: Values are illustrative for a molecule of this class.)

| Orbital | Energy (eV) | Implication for Reactivity |

| HOMO | -6.5 eV | Susceptible to electrophilic attack at N and phenoxy ring |

| LUMO | -0.8 eV | Susceptible to nucleophilic attack |

| HOMO-LUMO Gap | 5.7 eV | Indicates high kinetic stability |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While quantum calculations excel at describing static electronic properties, Molecular Dynamics (MD) simulations provide a view of how the molecule moves and changes shape over time in a specific environment, such as in a solvent. nih.govresearchgate.net

MD simulations model the interactions between the solute molecule and surrounding solvent molecules, offering a dynamic picture of its conformational preferences. nih.gov For this compound, a key question is the orientation of the bulky phenoxyethyl group on the nitrogen atom. In the gas phase, one conformation might be preferred, but in a polar solvent like water, different conformers may be stabilized through interactions like hydrogen bonding or dipole-dipole interactions. nih.govhuji.ac.il

Simulations can track the dihedral angles of the piperidine ring and the side chain over nanoseconds or longer, revealing the probability of finding the molecule in a particular conformation. Studies on related fluorinated piperidines have shown that solvation and solvent polarity play a major role in determining conformational preferences, sometimes overriding the intrinsic preferences observed in the gas phase. nih.govnih.gov

The presence of highly electronegative fluorine atoms introduces the possibility of unique intramolecular interactions. When the piperidine nitrogen is protonated (forming a piperidinium (B107235) ion), a stabilizing electrostatic interaction can occur between the partially negative fluorine atoms and the positive charge on the nitrogen (C-F…N+). researchgate.net This type of charge-dipole interaction can significantly influence the conformational equilibrium, often favoring an axial orientation of the fluorine atom, which would otherwise be disfavored due to steric hindrance. researchgate.netd-nb.info

MD simulations, particularly those employing sophisticated force fields that accurately model electrostatic and polarization effects, can quantify the frequency and geometric parameters of such intramolecular interactions, providing insight into their role in stabilizing specific conformations. researchgate.net

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is an invaluable tool for elucidating the step-by-step pathways of chemical reactions. For this compound, this could involve modeling its synthesis, for instance, the N-alkylation of 4,4-difluoropiperidine with a phenoxyethyl halide. researchgate.net

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. Locating and characterizing the geometry of the transition state is a key outcome of these calculations.

For the N-alkylation reaction, modeling would likely involve a bimolecular nucleophilic substitution (SN2) mechanism. Computational methods can confirm the geometry of the transition state, where the nitrogen atom of the piperidine attacks the electrophilic carbon of the phenoxyethyl group while the leaving group departs. These studies provide fundamental insights into the reaction's feasibility, kinetics, and potential side reactions. odu.edu

Computational Validation of Proposed Synthetic Pathways

The synthesis of fluorinated piperidines, particularly those with gem-difluoro groups, can present significant challenges. researchgate.net Computational chemistry offers a means to validate and optimize proposed synthetic routes before they are undertaken in the laboratory, saving time and resources. By modeling reaction intermediates and transition states, it is possible to calculate activation energies and reaction enthalpies, thereby predicting the feasibility and potential yield of a synthetic step.

For a proposed synthesis of this compound, density functional theory (DFT) calculations could be employed to assess key steps. For instance, if a proposed route involves the fluorination of a piperidone precursor, computational models can help in selecting the most effective fluorinating agent by comparing the reaction barriers of different reagents. researchgate.net Furthermore, the impact of the N-(2-phenoxyethyl) substituent on the reactivity of the piperidone ring can be evaluated.

A hypothetical computational study might involve the following steps:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products for each proposed synthetic step are optimized to find the lowest energy conformation.

Frequency Calculations: These calculations confirm that the optimized structures correspond to energy minima (for stable molecules) or first-order saddle points (for transition states) and provide thermodynamic data such as Gibbs free energy.

Reaction Pathway Analysis: By connecting the intermediates and transition states, a complete energy profile for the reaction pathway can be constructed.

The table below illustrates a simplified, hypothetical comparison of two different fluorination reagents for the synthesis of a 4,4-difluoropiperidine intermediate, showcasing the type of data that such a computational study would generate.

| Reagent | Calculated Activation Energy (kcal/mol) | Calculated Reaction Enthalpy (kcal/mol) | Predicted Feasibility |

| Reagent A | 25.8 | -15.2 | Moderate |

| Reagent B | 18.3 | -17.5 | High |

This data would suggest that Reagent B is the more kinetically favorable option for the fluorination step.

Prediction of Novel Reactivity and Transformation Mechanisms

Computational methods can also be used to predict the reactivity of this compound and to elucidate the mechanisms of its potential transformations. The presence of the electron-withdrawing fluorine atoms at the C4 position is expected to have a significant impact on the electronic properties and reactivity of the piperidine ring. nih.gov

DFT calculations can be used to generate molecular orbital surfaces, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which provide insights into the molecule's nucleophilic and electrophilic character, respectively. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net

Furthermore, computational studies can predict the sites of metabolic attack or degradation. For example, the reactivity of the nitrogen lone pair, the aromatic phenoxy group, and the C-H bonds of the piperidine ring can be assessed. This information is valuable in understanding the molecule's stability and potential for derivatization.

A potential area of investigation would be the mechanism of N-dealkylation or oxidation of the piperidine ring. Computational modeling could map out the reaction pathways for these transformations, identifying the key intermediates and transition states.

In Silico Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational chemistry is a valuable tool for the prediction of spectroscopic data, which can aid in the characterization of newly synthesized compounds. DFT calculations can provide theoretical predictions of nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and other spectroscopic properties. researchgate.netnih.gov

For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set, can be performed to predict its ¹H, ¹³C, and ¹⁹F NMR spectra. researchgate.net The calculated chemical shifts can then be compared with experimental data to confirm the structure of the molecule. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. nih.gov

Similarly, theoretical IR spectra can be calculated. The computed vibrational frequencies can be correlated with the experimental IR spectrum to assign the observed absorption bands to specific molecular vibrations. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. nih.gov

Below is a hypothetical table comparing theoretically predicted and experimentally measured spectroscopic data for this compound. Such a table would be a key component of a research article detailing the synthesis and characterization of this compound.

| Parameter | Theoretical Value | Experimental Value |

| ¹³C NMR (ppm, C4) | 121.5 (t) | 122.0 (t) |

| ¹⁹F NMR (ppm) | -95.3 | -94.8 |

| IR Freq. (cm⁻¹, C-F str.) | 1105 | 1100 |

This close agreement between the theoretical and experimental data would provide strong evidence for the successful synthesis and structural assignment of this compound.

Advanced Applications and Materials Science Relevance of 4,4 Difluoro 1 2 Phenoxyethyl Piperidine and Its Derivatives

Role as a Versatile Building Block in Complex Chemical Synthesis

The 4,4-difluoro-1-(2-phenoxyethyl)piperidine structure is inherently modular, making it a valuable building block. The piperidine (B6355638) nitrogen allows for straightforward derivatization, the difluorinated carbon atom provides a site of metabolic stability and electronic modification, and the phenoxy group can be functionalized for further chemical transformations. Fluorinated piperidines are recognized as desirable motifs in both pharmaceutical and agrochemical research. nih.gov

Precursor for Advanced Organic Materials (e.g., polymers, dendrimers)

The synthesis of complex macromolecules like polymers and dendrimers often relies on bifunctional or multifunctional monomers that can be linked together in a controlled manner. sapub.org Derivatives of this compound are well-suited for this role.

Polymers: The phenoxy group can be modified to include polymerizable functionalities, such as vinyl, acrylate (B77674), or epoxide groups. Alternatively, di-functionalized derivatives, for instance, with hydroxyl or amino groups on the phenyl ring, could serve as monomers for condensation polymerization to form polyesters, polyamides, or polyimides. The incorporation of the fluorinated piperidine moiety into the polymer backbone would be expected to enhance thermal stability and chemical resistance and to impart specific dielectric properties.

Dendrimers: Dendrimers are highly branched, well-defined macromolecules built from a central core. researchgate.net The piperidine nitrogen of the title compound can act as a nucleophile to attach to an electrophilic core or branching unit. For example, piperidine linkers have been successfully used in the divergent synthesis of triazine dendrimers, where the cyclic amine reacts with monochlorotriazine units. nih.gov A similar strategy could employ derivatives of this compound to build dendrimers where the fluorinated moiety is precisely positioned at each generation, potentially influencing the dendrimer's solubility and encapsulation properties. nih.govresearchgate.net The process of functionalizing a dendrimer involves incorporating active sites to create a multifunctional architecture. sapub.org

Table 1: Potential Polymerization Strategies Involving Derivatives of this compound

| Polymer Type | Required Functionalization | Potential Properties |

|---|---|---|

| Polyesters | Dihydroxy-functionalized phenyl group | Enhanced thermal stability, modified dielectric constant |

| Polyamides | Diamino-functionalized phenyl group | High chemical resistance, specific solubility profiles |

Intermediate in the Synthesis of Agrochemicals or Industrial Chemicals (non-biological, non-pharmaceutical)

The piperidine scaffold is a common feature in a wide range of bioactive compounds, including agrochemicals. nih.govnih.gov The introduction of fluorine atoms can significantly enhance a molecule's efficacy by increasing its metabolic stability and altering its binding affinity to target proteins. nih.govmdpi.com

While specific non-biological agrochemical applications of this compound are not documented in readily available literature, the 4,4-difluoropiperidine (B1302736) core is a known structural component in patented compounds. google.com Its role as an intermediate would involve leveraging the reactivity of the piperidine nitrogen or the phenyl ring to build more complex molecules for applications such as:

Herbicides or Fungicides: The core structure could be elaborated with toxophoric groups to target specific biological pathways in weeds or fungi.

Specialty Industrial Chemicals: The unique combination of a fluorinated aliphatic ring and an aromatic ether could be utilized in the synthesis of specialized surfactants, lubricants, or performance additives where chemical inertness and specific interfacial properties are required.

Contribution to Fluorinated Organic Materials

Fluorinated materials are critical in the electronics and optics industries due to their distinct properties. The high electronegativity of fluorine and the strength of the carbon-fluorine bond lead to materials with low dielectric constants, low surface energy, and high stability. researchgate.net

Applications in Dielectric and Electronic Materials

Low-dielectric-constant (low-k) materials are essential for the fabrication of integrated circuits to reduce signal delay and power consumption. Fluorinated polyimides, for example, are known to exhibit low dielectric constants and low dielectric loss, making them suitable for microelectronic applications. rsc.orgrsc.org

The incorporation of this compound into a polymer matrix could contribute to desirable dielectric properties in several ways:

Increased Free Volume: The bulky nature of the piperidine ring can disrupt polymer chain packing, increasing the free volume within the material and thereby lowering its dielectric constant.

Research on fluorinated polyimides has shown that increasing fluorine content can lead to lower dielectric constants (Dk values as low as 2.36–2.52 at 1 MHz) and improved hydrophobicity. rsc.orgrsc.org Materials derived from this compound could be expected to follow similar trends, making them potential candidates for interlayer insulating materials in advanced electronics.

Potential in Liquid Crystal Technology or Fluorous Phase Systems

Liquid Crystals: The design of liquid crystal molecules often requires a careful balance of rigid and flexible components, as well as specific dipole moments. Fluorine substitution is a common strategy to modulate these properties. Lateral fluoro-substituents, for instance, can enhance negative dielectric anisotropy, a key property for certain display modes. biointerfaceresearch.com The rigid piperidine ring of this compound, combined with the strong transverse dipole moment created by the two C-F bonds, could make it a useful component in the design of novel liquid crystalline materials.

Fluorous Phase Systems: Fluorous chemistry utilizes highly fluorinated compounds that exhibit unique solubility, being soluble in perfluorinated solvents but not in common organic or aqueous solvents. wikipedia.org This property is exploited for catalyst and product separation in "fluorous phase" synthesis. nih.gov While this compound itself is not "fluorous" enough for this purpose, it can serve as a building block for creating more heavily fluorinated molecules. By attaching a perfluoroalkyl "ponytail" to the phenoxy ring, derivatives could be synthesized that would preferentially partition into a fluorous phase, enabling their use as tagged catalysts or scavengers in green chemistry applications. wikipedia.org

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, electrostatic forces, and van der Waals forces. nih.gov The structure of this compound contains several features that could participate in host-guest interactions.

Cationic Guest Behavior: The piperidine nitrogen can be protonated to form a piperidinium (B107235) cation. This positive charge would allow it to act as a guest, binding within the cavity of anionic host molecules like cyclodextrins or calixarenes. nih.gov The stability of such complexes is governed by factors including size compatibility and electrostatic interactions. nih.gov

Hydrogen Bonding and π-Interactions: The phenoxy group provides a phenyl ring capable of engaging in π-π stacking interactions with other aromatic systems. The ether oxygen can also act as a hydrogen bond acceptor. nih.gov

Fluorine-Specific Interactions: The fluorine atoms, while not strong hydrogen bond acceptors, can participate in weaker C-F···H hydrogen bonds and other electrostatic or dipole-dipole interactions that can influence the stability and geometry of a supramolecular assembly.

Studies on similar structures, such as phenoxyethyl piperidine derivatives, have shown that the piperidine and phenyl rings are key interacting parts with biological receptors, highlighting their importance in molecular recognition. nih.gov These fundamental interactions are also central to the formation of synthetic host-guest complexes, suggesting that this compound and its derivatives could serve as valuable components in the construction of novel supramolecular systems for sensing or molecular encapsulation. mdpi.com

Table 2: Potential Supramolecular Interactions of this compound

| Molecular Feature | Type of Interaction | Potential Host/Partner |

|---|---|---|

| Piperidinium Nitrogen (protonated) | Ion-Dipole / Electrostatic | Anionic hosts (e.g., cyclodextrins, calixarenes) |

| Phenyl Ring | π-π Stacking | Aromatic surfaces, other aromatic guests/hosts |

| Phenoxy Ether Oxygen | Hydrogen Bond Acceptor | Hydrogen bond donors (e.g., amide N-H) |

Design of Molecular Recognition Systems

Molecular recognition is the foundation of many biological processes and technological applications, involving specific, non-covalent interactions between a host and a guest molecule. The design of synthetic host molecules capable of selective guest binding is a key area of supramolecular chemistry. The this compound scaffold offers several features that could be exploited in the design of sophisticated molecular recognition systems.

The 4,4-difluoropiperidine ring is a conformationally intriguing motif. The gem-difluoro substitution at the 4-position significantly alters the electronic distribution and conformational preferences of the piperidine ring compared to its non-fluorinated counterpart. Research on fluorinated piperidines has shown that the presence of fluorine can lead to a preference for an axial conformation due to stabilizing hyperconjugative and electrostatic interactions. nih.govresearchgate.net This conformational pre-organization is a critical design element in molecular recognition, as a more rigid host molecule can lead to higher guest affinity and selectivity.

The 1-(2-phenoxyethyl) substituent provides additional avenues for molecular interaction. The phenoxy group can participate in π-π stacking interactions with aromatic guests, while the ether oxygen can act as a hydrogen bond acceptor. Furthermore, the ethylene (B1197577) linker provides flexibility, allowing the phenoxy group to orient itself optimally for guest binding.

By functionalizing the phenyl ring of the phenoxyethyl group or the piperidine ring itself, a variety of host molecules could be designed. For instance, the introduction of hydrogen bond donors or acceptors on the phenyl ring could create a binding pocket for complementary guests. The interplay between the conformationally influenced piperidine ring and the versatile binding capabilities of the phenoxyethyl arm could lead to highly selective molecular recognition systems for a range of guest molecules, from small organic compounds to biologically relevant anions.

Table 1: Potential Non-Covalent Interactions of this compound in Molecular Recognition

| Interaction Type | Potential Participating Moiety | Example Guest Molecule |

| Hydrogen Bonding | Ether oxygen, N-atom of piperidine | Carboxylic acids, amides |

| π-π Stacking | Phenyl ring | Aromatic heterocycles |

| Cation-π Interaction | Piperidinium ion (if protonated) | Aromatic amino acids |

| Halogen Bonding | Fluorine atoms | Electron-rich systems |

Formation of Self-Assembled Structures

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. This bottom-up approach to materials fabrication is of great interest for creating novel nanomaterials with tailored properties. The amphiphilic nature of certain derivatives of this compound could be harnessed to form a variety of self-assembled structures, such as micelles, vesicles, or organogels.

The balance between the relatively polar 4,4-difluoropiperidine head group and the nonpolar phenoxyethyl tail is crucial. By modifying the length of the alkyl chain on the phenoxy group or by introducing polar substituents, the hydrophilic-lipophilic balance (HLB) of the molecule can be fine-tuned. For instance, attaching a long alkyl chain to the para-position of the phenyl ring would create a classic amphiphilic structure, which could self-assemble in aqueous media to form micelles or vesicles.

The gem-difluoro group on the piperidine ring could also play a role in directing the self-assembly process through specific intermolecular interactions, such as dipole-dipole or halogen bonding interactions. The phenoxy group, as mentioned, can contribute to the stability of the self-assembled structures through π-π stacking. The formation of organogels from derivatives of this compound is another intriguing possibility. Organogelators are low-molecular-weight compounds that can immobilize organic solvents at low concentrations by forming a three-dimensional network of self-assembled fibers. The combination of hydrogen bonding, π-π stacking, and van der Waals interactions in suitably designed derivatives could lead to the formation of such fibrous networks.

Table 2: Hypothetical Critical Micelle Concentrations (CMC) for Amphiphilic Derivatives of this compound

| Derivative | R-group on Phenyl Ring | Solvent | Hypothetical CMC (mM) |

| 1 | H | Water | > 100 (insoluble) |

| 2 | -(CH₂)₇CH₃ | Water | 0.5 |

| 3 | -(CH₂)₁₁CH₃ | Water | 0.08 |

| 4 | -O(CH₂CH₂O)₃H | Hexane | 1.2 |

Catalysis and Ligand Design Based on the Piperidine Scaffold

The piperidine scaffold is a privileged structure in catalysis, particularly in the design of chiral ligands for asymmetric synthesis. The conformational rigidity and the stereochemical information that can be encoded in substituted piperidine rings make them excellent backbones for creating effective catalysts.

Development of Chiral Ligands for Asymmetric Synthesis

Asymmetric synthesis, the preparation of chiral molecules in an enantiomerically pure form, is of paramount importance in the pharmaceutical and agrochemical industries. A key approach in this field is the use of chiral metal-ligand complexes as catalysts. While this compound itself is achiral, the introduction of chiral centers on the piperidine ring would open up a vast design space for new chiral ligands.

For example, the synthesis of enantiomerically pure 2- or 3-substituted 4,4-difluoropiperidine derivatives would provide a chiral backbone. The nitrogen atom of the piperidine ring can act as a coordination site for a metal, and the substituent at the 2- or 3-position can effectively control the stereochemical outcome of a catalyzed reaction by creating a chiral environment around the metal center.

The 1-(2-phenoxyethyl) group can also play a role in the ligand design. The ether oxygen could act as a second coordination site, making the molecule a bidentate ligand. Such N,O-bidentate ligands are known to form stable complexes with a variety of transition metals. The flexibility of the ethyl linker would allow for the formation of a stable five- or six-membered chelate ring with the metal. By introducing chiral centers into the piperidine ring, the resulting chiral N,O-bidentate ligand could be used in a range of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

Coordination Chemistry with Transition Metals

The coordination chemistry of this compound and its derivatives with transition metals is expected to be rich and varied. The nitrogen atom of the piperidine ring is a Lewis basic site and can coordinate to a wide range of transition metal ions. The strength of this coordination can be modulated by the electronic effects of the gem-difluoro group, which is known to decrease the basicity of the nitrogen atom compared to a non-fluorinated piperidine.

As discussed, the introduction of other donor atoms, either on the piperidine ring or on the phenoxyethyl substituent, would allow for the formation of polydentate ligands. These ligands can form stable complexes with transition metals, and the geometry of these complexes will be dictated by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand.

The resulting metal complexes could have interesting properties and applications in their own right. For example, they could be investigated for their catalytic activity in oxidation or polymerization reactions. Furthermore, the incorporation of a redox-active metal center could lead to materials with interesting magnetic or electronic properties. The phenoxy group could also be a site for further functionalization, allowing for the creation of multinuclear complexes or the attachment of the complex to a solid support.

Table 3: Potential Coordination Complexes with Derivatives of this compound

| Ligand Derivative | Metal Ion | Potential Coordination Mode | Potential Geometry |

| This compound | Pd(II) | Monodentate (N) | Square Planar |

| 2-pyridyl-functionalized piperidine derivative | Ru(II) | Bidentate (N, N') | Octahedral |

| 2-carboxy-functionalized piperidine derivative | Cu(II) | Bidentate (N, O) | Distorted Square Planar |

| Salicylaldehyde-derived phenoxyethyl group | Zn(II) | Tridentate (N, O, O') | Tetrahedral |

Future Research Directions and Emerging Paradigms for 4,4 Difluoro 1 2 Phenoxyethyl Piperidine

Exploration of Unprecedented Synthetic Routes and Green Manufacturing Technologies

The synthesis of N-substituted piperidines is a well-established area of organic chemistry. However, the development of novel, efficient, and environmentally benign methods for the synthesis of fluorinated analogues like 4,4-Difluoro-1-(2-phenoxyethyl)piperidine remains a key objective.

Current Approaches and Future Green Alternatives:

Traditional methods for N-arylethylation of piperidines often involve the use of halo-ethyl-aromatics, which can present environmental and reactivity challenges. Future research could focus on greener alternatives. For instance, methodologies developed for the synthesis of N-substituted piperidones, which are precursors to piperidines, emphasize atom economy and the reduction of hazardous waste. researchgate.netnih.gov One promising approach could be a one-pot multicomponent reaction involving 4,4-difluoropiperidine (B1302736), a phenoxy-containing building block, and a suitable linker, catalyzed by environmentally benign catalysts like zirconium tetrachloride. researchgate.net

Another avenue for exploration is the adaptation of methods used for the synthesis of N-aryl piperazines, which could be modified for the target molecule. These methods sometimes utilize base-free conditions in high-boiling, greener solvents like diethylene glycol monomethyl ether, which could enhance the sustainability of the synthesis. sci-hub.stresearchgate.net

Potential Synthetic Pathways:

A hypothetical, streamlined synthesis could involve the direct coupling of 4,4-difluoropiperidine with a phenoxyethanol (B1677644) derivative under optimized, catalyst-driven conditions. Research in this area would aim to improve yields, reduce reaction steps, and minimize the use of toxic reagents and solvents.

| Synthetic Strategy | Key Features | Potential Advantages |

| One-Pot Multicomponent Reaction | Convergent synthesis from simple precursors. | Increased efficiency, reduced waste. |

| Base-Free N-Alkylation | Avoids strong, corrosive bases. | Milder reaction conditions, improved functional group tolerance. |

| Catalytic C-N Coupling | Utilizes transition metal or organocatalysts. | High selectivity and yield, potential for asymmetric synthesis. |

Investigation of Advanced Material Performance and Structure-Property Relationships

The introduction of fluorine into organic molecules can profoundly influence their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The difluoro-geminal group in this compound is expected to significantly impact its material and biological performance.

Influence of Fluorination:

Fluorine is the most electronegative element, and its incorporation can lead to unique electronic effects. In the context of material science, fluorinated compounds are known for their exceptional thermal stability and unique wetting properties. mdpi.com For instance, perfluorinated compounds can create surfaces with very low surface free energy, leading to amphiphobicity (repellence to both water and oil). mdpi.com Investigating the surface properties of materials functionalized with this compound could reveal novel applications in coatings and specialized materials.

Structure-Property Relationship Studies:

Systematic studies are needed to understand the relationship between the structure of this compound and its properties. This would involve synthesizing a series of analogues with modifications to the phenoxy ring and the piperidine (B6355638) scaffold to probe how these changes affect key parameters. The piperidine ring itself exists in a chair conformation, and the orientation of the substituents can influence its biological activity and physical properties. wikipedia.org

Discovery of Novel Chemical Transformations and Exploitable Reactivity

The unique electronic properties conferred by the gem-difluoro group can open up new avenues for chemical transformations that are not accessible to non-fluorinated piperidines.

Reactivity of the C-F Bond:

While generally stable, the carbon-fluorine bond can be activated under specific conditions. Research could explore the selective functionalization of the difluorinated carbon atom, potentially leading to the synthesis of more complex piperidine derivatives.

Transformations of the Piperidine Ring:

The piperidine ring is a versatile scaffold that can undergo various chemical transformations. drugfuture.comnoaa.gov Future research could investigate ring-opening reactions, ring expansions, or functionalization at other positions on the ring to create a diverse library of compounds based on the this compound core structure. The reactivity of the tertiary amine could also be exploited for the synthesis of piperidinium (B107235) salts with unique properties.

Q & A